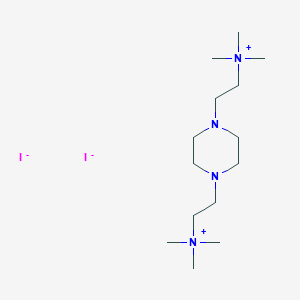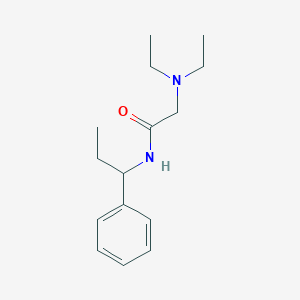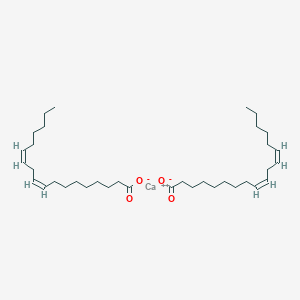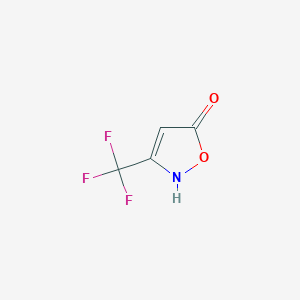
Triiron dodecacarbonyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Triiron dodecacarbonyl can be synthesized through several methods:
-
Thermolysis of Iron Pentacarbonyl: : One of the earliest methods involves the thermolysis of iron pentacarbonyl (Fe(CO)₅): [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ] This reaction is typically carried out under controlled conditions to ensure the formation of this compound .
-
Reaction with Base and Subsequent Oxidation: : Another common method involves the reaction of iron pentacarbonyl with a base, followed by oxidation: [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ] The resulting hydrido cluster is then oxidized with acid to form this compound .
化学反応の分析
Triiron dodecacarbonyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different iron carbonyl complexes.
Reduction: Reduction reactions can lead to the formation of lower nuclearity iron carbonyl clusters.
Substitution: The carbonyl ligands in this compound can be substituted with other ligands such as phosphines or amines.
Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and various ligands for substitution reactions . Major products formed from these reactions include diiron and tetrairon carbonyl complexes .
科学的研究の応用
Triiron dodecacarbonyl has several scientific research applications:
作用機序
The mechanism by which triiron dodecacarbonyl exerts its effects involves the coordination of its iron atoms with various ligands. The compound’s triangular structure allows for unique interactions with other molecules, facilitating reactions such as ligand substitution and bond cleavage . The molecular targets and pathways involved in these reactions are primarily related to the iron centers and their ability to coordinate with different ligands .
類似化合物との比較
Triiron dodecacarbonyl can be compared with other similar compounds, such as:
Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂): Similar in structure but contains ruthenium instead of iron.
Triosmium Dodecacarbonyl (Os₃(CO)₁₂): Another analogous compound with osmium.
Iron Pentacarbonyl (Fe(CO)₅): A simpler iron carbonyl compound with five carbonyl ligands.
This compound is unique due to its triangular structure and the specific reactivity of its iron centers, which make it a versatile compound in various chemical reactions and applications .
特性
IUPAC Name |
carbon monoxide;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.3Fe/c12*1-2;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYRMDDXFDINCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Fe3O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17685-52-8 |
Source


|
| Record name | Dodecacarbonyl iron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)




![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)


![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)



